molecular formula C8H9BrO B024875 4-Methoxybenzyl bromide CAS No. 2746-25-0

4-Methoxybenzyl bromide

Cat. No.: B024875
CAS No.: 2746-25-0
M. Wt: 201.06 g/mol
InChI Key: GIGRWGTZFONRKA-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid that is commonly used in organic synthesis as a reagent for the protection of hydroxyl groups . The compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

4-Methoxybenzyl bromide is primarily used as a reagent for the protection of hydroxyl groups . The hydroxyl groups are the primary targets of this compound. These groups are found in various biological molecules, including carbohydrates, nucleic acids, and proteins. By protecting these groups, this compound can prevent unwanted reactions during chemical synthesis .

Mode of Action

The compound interacts with its targets (hydroxyl groups) by forming an ether linkage, resulting in the protection of the hydroxyl group . This protection can be removed by treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a strong oxidizing agent .

Biochemical Pathways

It plays a crucial role in the synthesis of complex organic molecules, where it protects hydroxyl groups from reacting prematurely or in undesired ways .

Result of Action

The primary result of this compound’s action is the protection of hydroxyl groups, which allows for more controlled and precise chemical reactions . For example, it has been used in the synthesis of ®- (–)-argentilactone .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it contains 3 wt. % K2CO3 as a stabilizer . The presence of this stabilizer can affect the compound’s reactivity. Furthermore, the compound’s reactivity can be influenced by the solvent used, the temperature, and the pH of the reaction environment.

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of ®- (–)-argentilactone . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to participate in reactions involving the protection of hydroxyl groups . The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not documented in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl bromide can be synthesized through the bromination of 4-methoxytoluene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include 4-methoxybenzyl amine, 4-methoxybenzyl thiol, and 4-methoxybenzyl alcohol.

    Oxidation: Major products are 4-methoxybenzaldehyde and 4-methoxybenzoic acid.

    Reduction: The primary product is 4-methoxytoluene.

Scientific Research Applications

4-Methoxybenzyl bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. The presence of the bromine atom makes it a more reactive electrophile compared to its chloride counterpart, allowing for a wider range of chemical transformations .

Properties

IUPAC Name

1-(bromomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGRWGTZFONRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181878
Record name Benzene, 1-(bromomethyl)-4-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2746-25-0
Record name 4-Methoxybenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2746-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(bromomethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methoxybenzyl alcohol (6.2 ml, 50 mmol) in dry ether (120 ml) was treated dropwise with phosphorus tribromide (2.07 ml, 22 mmol), refluxed for 1 hour, cooled, washed twice with water, dried and the solvent evaporated. The 4-methoxybenzyl bromide thus produced was added to a mixture of 4-bromo-1,2-dihydro-3,6-pyridazinedione (for a preparation, see B. Kasnar et al, Nucleosides & Nucleotides (1994), 13(1-3), 459-79 or Example 30(a)) (4 g, 21 mmol) and potassium carbonate (8.28 g, 60 mmol) in dry DMF (60 ml) and stirred overnight at room temperature. The mixture was diluted with ethyl acetate, washed 3 times with water, dried over magnesium sulfate and evaporated to low volume. Some solid was filtered off and washed with ethyl acetate. The filtrate was evaporated to dryness and the residue chromatographed on silica gel, eluting with 20% ethyl acetate/hexane and then 100% ethyl acetate. This gave the less polar of the 2 desired products (3.233 g), the more polar of the 2 desired products (1.626 g) and a mixture of these (1.351 g). Total yield 6.30 g, 70%.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

p-Methoxybenzyl alcohol (13.8 g, 0.1 mol) was added dropwise to a solution of 48% HBr (50 gm, 0.3 mol of HBr) over a period of 15 min and the solution was then stirred for an additional 15 min before being poured into a mixture of ice-H2O and Et2O. The layers were separated and the aqueous layer was extracted with Et2O. The combined Et2O extracts were washed with sat. NaCl, dried over Na2SO4 and evaporated to dryness to give 23.4 gm of p-methoxybenzyl bromide suitable for use in the next step.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

3.0 g (0.0217 mol) of p-methoxybenzyl alcohol were dissolved in 50 ml of ether and treated with 14.4 g (0.0433 mol) of carbon tetrabromide. 11.4 g (0.0433 mol) of triphenyl-phosphine were added while cooling with ice. The mixture was stirred at room temperature for 3 hrs. After removal of the solvent the residue was filtered over a short silica gel column with ether/hexane (1:1) as the eluent. The filtrate was subjected to a bulb-tube distillation. 2.05 g (47%) of 4-methoxybenzyl bromide were obtained as a colorless oil; b.p. 120°-140°(22 Torr). MS: me/e (% basic peak)=202, 200 (C8H9BrO+, 3), 121 (C8 H9O+, 100).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 4-methoxybenzylalcohol (10 g) in ether (300 ml) was shaken with hydrobromic acid, 48%, (150 ml). The organic phase was washed with saturated sodium bromide, dried (K2CO3) and the solvents removed in vacuo to give 4-methoxybenzylbromide (13.17 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-Methoxybenzyl bromide in organic synthesis?

A1: this compound is primarily used as a protecting group for alcohols and amines in organic synthesis. [, ] It is particularly useful for its ability to be selectively removed under mild conditions.

Q2: How does this compound react with alcohols to form protected derivatives?

A2: The reaction involves the nucleophilic attack of the oxygen atom of the alcohol on the benzylic carbon of this compound, leading to the displacement of the bromide ion and the formation of a 4-methoxybenzyl ether. This ether linkage serves as a protecting group for the alcohol functionality. []

Q3: Can you provide examples of specific applications of this compound in the synthesis of complex molecules?

A3: * Oligonucleotide synthesis: It has been successfully used to protect the 2'-hydroxyl group of adenosine during the synthesis of oligoribonucleotides. []* Synthesis of Ferruginol: It was a key reagent in the coupling reaction for the synthesis of ferruginol, a precursor to taxodione, a naturally occurring diterpenoid with potential medicinal properties. []

Q4: Are there any studies on the kinetics and mechanism of reactions involving this compound?

A4: Yes, studies have investigated the solvolysis of this compound in various solvents. The observed linear correlation using the Grunwald–Winstein equation and the positive azide salt effect suggest significant nucleophilic solvent participation in the reaction mechanism. []

Q5: What is the impact of the 4-methoxy substituent on the reactivity of this compound?

A5: The 4-methoxy substituent, being an electron-donating group, increases the electron density at the benzylic carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity facilitates the protection of alcohols and other nucleophilic functional groups. []

Q6: Is there research on the synthesis of this compound using green chemistry principles?

A7: Yes, researchers have developed a green chemistry approach for the synthesis of (1)–N–4’– methoxybenzyl–1,10-phenanthrolinium bromide using solvent-free techniques, improving the sustainability of the process. []

Q7: What are the spectroscopic characteristics of this compound?

A8: While the provided abstracts do not offer specific spectroscopic details, this compound is typically characterized using techniques like IR, 1H-NMR, and mass spectrometry. These methods help confirm its structure and purity. [, ]

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